N-(2-benzylphenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Description
N-(2-benzylphenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring, a triazole moiety, and a benzylphenyl group, which collectively contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-benzylphenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(26-13-6-9-19(16-26)17-27-14-12-23-25-27)24-21-11-5-4-10-20(21)15-18-7-2-1-3-8-18/h1-5,7-8,10-12,14,19H,6,9,13,15-17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHURMVBBRNNDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3)CN4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is often introduced through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Benzylphenyl Group: The benzylphenyl group can be introduced via a Friedel-Crafts alkylation reaction or through a Grignard reaction involving benzyl halides and phenyl magnesium bromide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylphenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the triazole ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl ketones or carboxylic acids, while reduction could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzylphenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies may focus on its efficacy and safety in treating specific diseases, with a particular interest in its mechanism of action and pharmacokinetics.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to interact with metal ions, which could inhibit or activate certain enzymatic pathways. The benzylphenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylphenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
- N-(2-benzylphenyl)-3-(imidazol-1-ylmethyl)piperidine-1-carboxamide
- N-(2-benzylphenyl)-3-(triazol-1-ylmethyl)pyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(2-benzylphenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide stands out due to the specific combination of its functional groups. The presence of both the triazole and piperidine rings, along with the benzylphenyl group, provides a unique set of chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
